Bienvenue dans la boutique en ligne BenchChem!

(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL

Synthetic route optimization Stereochemical purity Process chemistry

(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol (CAS 144163-44-0; synonym: ritonavir diamino alcohol impurity) is a chiral, pseudo-C2-symmetric 1,3-amino alcohol bearing three defined stereocenters. It constitutes the hydroxyethylene dipeptide isostere core shared by the FDA-approved HIV-1 protease inhibitors ritonavir and lopinavir.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
CAS No. 144163-44-0
Cat. No. B3394449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL
CAS144163-44-0
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N
InChIInChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2/t16-,17-,18-/m0/s1
InChIKeyBIZHLXOOWGXFLC-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol (CAS 144163-44-0): Procurement-Grade Identity, Stereochemical Definition, and Supplier Landscape


(2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol (CAS 144163-44-0; synonym: ritonavir diamino alcohol impurity) is a chiral, pseudo-C2-symmetric 1,3-amino alcohol bearing three defined stereocenters. It constitutes the hydroxyethylene dipeptide isostere core shared by the FDA-approved HIV-1 protease inhibitors ritonavir and lopinavir [1]. The compound is commercially supplied with purity specifications ≥98% (HPLC) [2] and is accompanied by detailed characterization data compliant with ICH and pharmacopoeial guidelines for use as a reference standard in ANDA submissions, analytical method validation (AMV), and quality control (QC) during ritonavir commercial production [3]. Its PDB ligand code is 15, with model coordinates deposited under PDB-ID 3NDW [4].

Why Generic Substitution Fails: Stereochemistry-Dependent Synthetic Accessibility, Pharmacophoric Competence, and Regulatory Identity of (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol


Substituting (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol with a closely related in-class analog—such as the C-2 epimer, the 3,4-diol, or the deoxy diaminohexane—carries quantifiable risks across synthetic yield, stereochemical fidelity, and regulatory acceptance. The (2S,3S,5S) configuration is non-negotiable for the ritonavir/lopinavir pharmacophore, as the C-3 (S)-hydroxyl stereochemistry dictates both HIV-1 protease binding geometry and downstream coupling regioselectivity [1]. Synthesis of alternative stereoisomers requires divergent routes with distinct (and often inferior) diastereoselectivity, while the 3,4-diol series demonstrates markedly poorer oral bioavailability in preclinical models [2]. For ANDA filers, only the (2S,3S,5S) diamino alcohol is established as a compendial impurity reference standard with documented traceability to USP/EP monographs [3], making generic substitution a source of regulatory risk with measurable financial and timeline consequences.

Product-Specific Quantitative Evidence Guide: (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol


Diastereoselectivity in Enaminone Reduction: 84% d.e. and 14:1 Stereoinduction Ratio for the (2S,3S,5S) Isomer vs. Minor Diastereomers

In the two-step reduction of (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene—a key enaminone intermediate in the industrial synthesis of ritonavir—the desired (2S,3S,5S) N-dibenzyl-protected diamino alcohol (2a) was obtained with 84% diastereoselectivity and an acyclic 1,4 stereoinduction ratio of 14:1 over the undesired diastereomer [1]. The reduction sequence used a borane-sulfonate derivative followed by NaBH4. This method has been validated at multikilogram scale, confirming that the (2S,3S,5S) configuration is intrinsically favored under these conditions relative to its C-2 or C-3 epimer co-products [1].

Synthetic route optimization Stereochemical purity Process chemistry

Oral Bioavailability of Mono-ol vs. Diol Core: 19% Oral F in Rats for Mono-ol Inhibitor vs. Undetectable Plasma Levels for Diol-Class Inhibitors

Kempf et al. (1993) reported a head-to-head pharmacokinetic comparison between N-acylated inhibitors bearing the mono-ol core (2,5-diamino-1,6-diphenyl-3-hexanol scaffold) and those bearing the C2-symmetric diol core (2,5-diamino-1,6-diphenylhexane-3,4-diol scaffold) [1]. Inhibitor 19, incorporating the mono-ol backbone analogous to the target compound's core, achieved 19% oral bioavailability (F) in rats. In sharp contrast, potent inhibitors derived from the diol class failed to produce substantial plasma levels after oral administration in the same species [1]. The aqueous solubility of lead mono-ol inhibitors was enhanced >1000-fold relative to initial leads while maintaining potent HIV-1 protease inhibition, but the diol class could not be advanced orally despite comparable in vitro potency.

Pharmacokinetics Oral bioavailability HIV protease inhibitor design

Stereodivergent Access: C-2 Epimer Requires Alternative Cyclization Conditions with Distinct Intermediate Architecture

Benedetti et al. (2002) demonstrated that the (2S,3S,5S) diamino alcohol core of ritonavir (compound 18) and its C-2 epimer (compound 11a) are both accessible from the same epoxyalcohol precursor, but only through divergent cyclization conditions [1]. The choice of cyclization conditions—specifically the base and solvent system used to form the 1,3-oxazolidinone intermediate—determines which C-2 epimer is obtained. The (2S,3S,5S) isomer (matching ritonavir core 18) requires one specific set of conditions, while the C-2 epimer (11a) requires deliberately altered conditions that favor the opposite C-2 configuration. This stereodivergence is not trivially switchable without re-optimization of the entire downstream sequence, meaning that procurement of the pre-resolved (2S,3S,5S) isomer eliminates a minimum of 2–3 synthetic steps and their associated yield losses compared to obtaining this configuration from the epimer [1].

Stereodivergent synthesis Epimer access Medicinal chemistry SAR

HIV-1 Protease Inhibitory Potency of 3-Hexanol-Derived Inhibitors: Ki Range 20 pM–5 nM Demonstrating Scaffold Competence

Ziółkowska et al. (2012) synthesized and characterized four novel linear non-peptidic HIV-1 protease inhibitors derived directly from 2,5-diamino-1,6-diphenyl-3-hexanol and determined their inhibition constants (Ki) against purified HIV-1 protease [1]. All four compounds exhibited tight binding with Ki values spanning 20 pM to 5 nM [1]. X-ray crystallography of the free inhibitors and computational docking into the protease active site confirmed that the 3-hexanol scaffold provides conformational flexibility that permits productive binding to all enzyme subsites. By comparison with earlier symmetry-based diol inhibitors, which required N-acylation for potent activity and suffered from oral absorption deficits, these 3-hexanol-derived inhibitors achieve picomolar potency while retaining the structural simplicity of the mono-ol core [1].

HIV-1 protease inhibition Binding affinity Inhibitor design

Purity Specification and Regulatory Reference Standard Qualification: ≥98% HPLC with ICH-Compliant Characterization

Commercially supplied (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is routinely specified at ≥98% purity (minimum, HPLC) with ≤0.5% moisture [1]. Multiple vendors (SynZeal, MolCore, Capot Chem, Leyan) provide detailed Certificates of Analysis (COA) including HPLC chromatograms, NMR spectra, mass spectra, and residual solvent data compliant with ICH Q3C guidelines [1][2]. This compound is explicitly designated as a 'Ritonavir Diamino Alcohol Impurity' reference standard with documented traceability to USP or EP pharmacopoeial standards—a qualification not extended to generic mixtures of diaminohexane stereoisomers or to the ketone or diol intermediates [2]. For comparison, the dihydrochloride salt form (CAS 156769-85-6) and the C-2 epimer mixture are typically supplied at ≥95% purity, reflecting the additional purification burden required for the non-pharmacopoeial stereoisomers .

Quality control Reference standard ANDA regulatory submission

Dual-Drug Core Identity: Single Intermediate Enables Synthesis of Both Ritonavir and Lopinavir with Divergent Coupling

A critical procurement advantage of (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol is that the identical diamino alcohol intermediate is used in the commercial synthesis of both ritonavir (ABT-538) and lopinavir (ABT-378) [1][2]. The synthesis of HIV Protease Inhibitor ABT-378 (lopinavir) from this diamino alcohol proceeds in 58% overall yield across a four-step sequence using commonly available reagents and robust reaction conditions amenable to large-scale production [2]. In contrast, alternative core scaffolds—such as the 3,4-diol (used for earlier C2-symmetric inhibitors) or the 3-hexanone derivative (used as a protected ketone intermediate)—do not serve as common intermediates for both drugs, requiring separate synthetic campaigns and distinct intermediate inventories [1]. The hydroazidation route from phenylalanine delivers this diamino alcohol core in 37% yield with syn/anti ratios up to 7:1 [3].

Process chemistry convergence Supply chain efficiency HIV protease inhibitor manufacturing

Best-Fit Application Scenarios for (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-ol (CAS 144163-44-0): Evidence-Backed Use Cases for Scientific Selection and Procurement


ANDA Analytical Method Development and Validation: Compendial Impurity Reference Standard for Ritonavir QC

The (2S,3S,5S) diamino alcohol is an established ritonavir process impurity with defined retention time and resolution characteristics in validated RP-HPLC and UPLC methods [7]. Its ≥98% purity with full ICH-compliant characterization data package, including traceability to USP/EP reference standards, satisfies ANDA filing requirements for impurity profiling [7]. The compound is used directly as a reference standard for method validation (AMV) and quality control (QC) release testing of ritonavir drug substance and drug product, supporting linearity, accuracy, precision, and specificity determinations per ICH Q2(R1) [4]. Alternative analogs (e.g., the diol or ketone intermediates) lack this compendial identity and cannot substitute for the diamino alcohol impurity in regulatory submissions.

Process Chemistry Route Scouting and Scale-Up: Multikilogram-Validated Intermediate for Dual-Drug Manufacturing

The enaminone reduction route to (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol has been demonstrated at multikilogram scale with 84% diastereoselectivity and 14:1 stereoinduction ratio [7]. This intermediate feeds directly into the commercial syntheses of both ritonavir (via N-acylation with the thiazole-valine fragment) and lopinavir (via a four-step sequence yielding 58% overall from the diamino alcohol) [4][5]. Process development groups benefit from the extensive literature precedent for this specific stereoisomer, including detailed characterization of by-product profiles and purification protocols that are absent for alternative stereoisomers or the diol scaffold.

Medicinal Chemistry SAR Exploration: 3-Hexanol Scaffold with Demonstrated Picomolar HIV-1 Protease Binding Affinity

Inhibitors derived from the 3-hexanol scaffold achieve Ki values as low as 20 pM against HIV-1 protease, with all four tested derivatives in the Ziółkowska et al. (2012) study exhibiting tight binding (full Ki range: 20 pM–5 nM) [7]. The scaffold's conformational flexibility—documented by X-ray crystal structures of both free inhibitors and enzyme-inhibitor complexes—permits productive engagement of all protease subsites without the rigidity penalties associated with earlier C2-symmetric diol inhibitors [7]. This evidence supports procurement of the (2S,3S,5S) diamino alcohol for SAR programs targeting non-peptidic HIV-1 protease inhibitors where high conformational adaptability and picomolar potency are design criteria.

Pharmacokinetic Lead Optimization: Mono-ol Core Selected Over Diol Core for Oral Bioavailability

The mono-ol (3-hexanol) framework has a demonstrated oral bioavailability advantage over the diol (3,4-hexanediol) alternative in rat pharmacokinetic models: mono-ol-derived inhibitor 19 achieved 19% oral F, while potent diol-class inhibitors failed to produce measurable plasma levels after oral administration [7]. This differential is attributed to the >1000-fold aqueous solubility enhancement achievable with mono-ol-based inhibitors compared to the diol series [7]. For discovery teams prioritizing orally bioavailable HIV protease inhibitor candidates, procuring the (2S,3S,5S) mono-ol scaffold is the evidence-supported choice, avoiding the oral absorption ceiling inherent to the diol chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3S,5S)-2,5-DIAMINO-1,6-DIPHENYLHEXAN-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.